molecular formula C19H16NO4·Cl B190655 Berberrubine CAS No. 15401-69-1

Berberrubine

Cat. No. B190655
CAS RN: 15401-69-1
M. Wt: 357.8 g/mol
InChI Key: GYFSYEVKFOOLFZ-UHFFFAOYSA-N
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Description

Berberrubine is an active metabolite of berberine . It is used for research and development purposes .


Synthesis Analysis

Berberrubine and its hydrogenated analogs have been modified at different positions with various substituents . The synthesis of berberine derivatives has been studied for their antiviral activity . Berberine itself and its 12-nitro and 9-O derivatives having heterocyclic motifs in the substituent were shown to have the highest antiviral activity .


Molecular Structure Analysis

The molecular formula of Berberrubine is C19H16ClNO4 .


Chemical Reactions Analysis

Berberrubine is transformed through CYP450 isoenzymes . CYP2D6, CYP1A2, and CYP3A4 seem to be the dominant CYP450 isoenzymes transforming Berberrubine into its metabolites .


Physical And Chemical Properties Analysis

Berberrubine is a yellow solid, with a melting point of 145.1–146.7°C . It is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .

Scientific Research Applications

Physicochemical Properties and Metabolism

Berberrubine, a primary metabolite of berberine, has been the subject of various studies focusing on its physicochemical properties and metabolism. Investigations reveal that berberrubine is more lipophilic than berberine, hinting at its potential for more efficient intestinal absorption and possibly greater pharmacological activity. Advanced analytical methods like HPLC-ESIMS/MS have been employed to analyze its presence and concentration in human plasma, indicating its significance in pharmacokinetics and therapeutic applications (Spinozzi et al., 2014).

Antimicrobial Activity

Significant research has been conducted on berberrubine derivatives to enhance their antimicrobial efficacy. For instance, derivatives with specific lipophilic substituents exhibit increased antimicrobial activity against a range of Gram-positive bacteria and even some Gram-negative bacteria, implying the potential of berberrubine in the development of new antimicrobial agents (Hong et al., 2000).

Anti-inflammatory and Anti-tumor Applications

Berberrubine has also been investigated for its anti-inflammatory properties, showing promising results in inhibiting interleukin-8 and monocyte chemotactic protein-1 expression in specific cell lines. This indicates its potential use in treating inflammatory diseases (Cui et al., 2006). Additionally, its structural attributes and enzyme-poisoning activities, particularly stabilizing topoisomerase II-DNA cleavable complexes, are key in its antitumor activity, highlighting its potential as an antitumor drug (Jeon et al., 2002).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of berberrubine have been extensively studied, revealing its rapid absorption and wide distribution across various tissues. Such studies are crucial in understanding the therapeutic potential and optimizing the clinical use of berberrubine (Wang et al., 2015).

Safety And Hazards

Berberrubine is toxic and contains a pharmaceutically active ingredient . It is moderately to severely irritating to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFSYEVKFOOLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berberrubine chloride

CAS RN

15401-69-1
Record name Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15401-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Berberrubine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berberrubine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,770
Citations
KD Park, JH Lee, SH Kim, TH Kang, JS Moon… - Bioorganic & medicinal …, 2006 - Elsevier
By introducing various aromatic groups in 13-C of berberine and berberrubine, a series of 13-(substituted benzyl) berberine and berberrubine derivatives were synthesized and …
Number of citations: 101 www.sciencedirect.com
T IKEKAWA, Y IKEDA - Journal of pharmacobio-dynamics, 1982 - jstage.jst.go.jp
… Our present findings confirmed that in berberrubine derivatives, the 9-demethyl structure was essential for the manifestation of antitumor activity and demonstrated that ester derivatives …
Number of citations: 34 www.jstage.jst.go.jp
A Hoshi, T Ikekawa, Y Ikeda, S SHIRAKAWA… - … Japanese Journal of …, 1976 - jstage.jst.go.jp
… 1.11) Berberrubine was derived from berberine by refluxing in an acidic solution, 10) and 12 ester derivatives of berberrubine were prepared by the condensation of berberrubine with …
Number of citations: 97 www.jstage.jst.go.jp
K Wang, X Feng, L Chai, S Cao, F Qiu - Drug metabolism reviews, 2017 - Taylor & Francis
… Active metabolites such as columbamine, berberrubine and demethyleneberberine also exhibit similar pharmacological effects by comparison with berberine, such as antioxidant, anti-…
Number of citations: 293 www.tandfonline.com
M Tillhon, LMG Ortiz, P Lombardi, AI Scovassi - Biochemical pharmacology, 2012 - Elsevier
Chemical compounds derived from plants have been used since the origin of human beings to counteract a number of diseases. Among them, the natural isoquinoline alkaloid …
Number of citations: 424 www.sciencedirect.com
YW Jeon, JW Jung, M Kang, IK Chung… - Bulletin of the Korean …, 2002 - koreascience.kr
… ences between berberine and berberrubine could induce a different binding mode to consensus DNA (Figure 1C), resulting in a DNA cleavage efficiency of berberrubine that is quite …
Number of citations: 39 koreascience.kr
AN Tripathi, L Chauhan… - Magnetic resonance …, 2007 - Wiley Online Library
The structural and electronic properties of berberine and berberrubine have been studied extensively using density functional theory (DFT) employing B3LYP exchange correlation. The …
HS Cui, S Hayasaka, XY Zhang, Y Hayasaka, ZL Chi… - Life Sciences, 2006 - Elsevier
We examined the effects of berberrubine, a protoberberine alkaloid, on interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1) expression in a human retinal pigment …
Number of citations: 30 www.sciencedirect.com
C Wang, Y Cheng, Y Zhang, H Jin, Z Zuo… - Frontiers in …, 2021 - frontiersin.org
Background: Natural product berberine (BBR) was reported to inhibit platelet aggregation; however, the molecular mechanisms remain unclear. This study aims to investigate the effects …
Number of citations: 16 www.frontiersin.org
S Yang, S Cao, C Li, J Zhang, C Liu, F Qiu… - Frontiers in …, 2022 - frontiersin.org
Non-alcoholic fatty liver disease (NAFLD) is a major public health problem in many countries. Berberine (BBR) is an effective therapeutic agent in alleviating NAFLD. Berberrubine (BRB…
Number of citations: 17 www.frontiersin.org

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